

Technical Guide: Physical Properties of 2-Ethyl-6-methylaniline-d13

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Ethyl-6-methylaniline-d13

Cat. No.: B567785

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **2-Ethyl-6-methylaniline-d13**. Due to the limited availability of experimental data for the deuterated compound, this guide leverages data from its non-deuterated analogue, 2-Ethyl-6-methylaniline, as a close and reliable approximation for most physical properties. The primary difference lies in the molecular weight, which has been calculated for the deuterated isotopologue.

Data Presentation: Physical Properties

The following table summarizes the key physical properties of 2-Ethyl-6-methylaniline. The data presented, with the exception of the molecular weight of the deuterated compound, is for the non-deuterated form (CAS: 24549-06-2) and serves as a robust estimate for **2-Ethyl-6-methylaniline-d13** (CAS: 1219794-93-0).

Property	Value	Notes
Chemical Formula	C ₉ H ₁₃ N	For 2-Ethyl-6-methylaniline
C ₉ D ₁₃ N	Assumed for 2-Ethyl-6-methylaniline-d13	
Molecular Weight	135.21 g/mol [1] [2]	For 2-Ethyl-6-methylaniline
148.30 g/mol	Calculated for 2-Ethyl-6-methylaniline-d13	
Appearance	Clear to dark yellow liquid [3]	
Odor	Pungent, amine-like [1] [4]	
Melting Point	-33 °C / -27.4 °F [2] [3]	
Boiling Point	231 °C / 447.8 °F at 760 mmHg [2] [3]	
Density	0.968 g/mL at 25 °C [2]	
0.969 g/cm ³ at 20 °C [5]		
Refractive Index	n _{20/D} 1.552 [2]	
Vapor Pressure	0.06 mmHg at 20 °C [2]	
Flash Point	89 °C / 193 °F	
Solubility	Insoluble in water [1] [4] [5] . Soluble in ethanol, ether, and chloroform.	Aniline and its derivatives are generally sparingly soluble in water but soluble in organic solvents and aqueous acidic solutions [2] .

Experimental Protocols

The determination of the physical properties listed above follows established laboratory procedures for organic compounds. Below are detailed methodologies for key experiments.

Melting Point Determination

The melting point of a substance is the temperature at which it changes state from solid to liquid. For compounds like 2-Ethyl-6-methylaniline, which is a liquid at room temperature, this would be determined as a freezing point.

Methodology: Capillary Tube Method

- **Sample Preparation:** A small amount of the liquid sample is introduced into a capillary tube, which is then sealed.
- **Apparatus:** The capillary tube is placed in a melting point apparatus, such as a Thiele tube or a modern digital instrument, attached to a thermometer.[4][5]
- **Heating:** The apparatus is heated slowly and steadily.[5]
- **Observation:** The temperature at which the first crystals appear upon cooling (freezing point) and the temperature at which the last crystal melts upon heating are recorded to determine the melting/freezing range. A narrow range typically indicates a pure substance.[5]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology: Micro Boiling Point Determination (Thiele Tube Method)

- **Sample Preparation:** A small amount of the liquid (a few drops) is placed in a small test tube or a Durham tube.[6] An inverted capillary tube (sealed at the top) is placed inside the test tube.[7]
- **Apparatus:** The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).[6][7]
- **Heating:** The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.[6][7]
- **Observation:** As the liquid heats, air trapped in the capillary tube will bubble out. The temperature is slowly increased until a steady stream of bubbles emerges from the capillary

tube. The heat is then removed. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube as the apparatus cools.[7]

Density Determination

Density is the mass of a substance per unit volume.

Methodology: Pycnometer Method

- Measurement of Empty Pycnometer: A pycnometer (a small glass flask with a precise volume) is thoroughly cleaned, dried, and weighed.
- Measurement with Sample: The pycnometer is filled with the liquid sample, ensuring no air bubbles are present, and weighed again.
- Measurement with Water: The pycnometer is emptied, cleaned, and filled with distilled water at a known temperature and weighed.
- Calculation: The density of the liquid is calculated by dividing the mass of the liquid by the mass of the water and multiplying by the known density of water at that temperature.

Refractive Index Determination

The refractive index is a dimensionless number that describes how fast light travels through the material.

Methodology: Abbe Refractometer

- Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.
- Sample Application: A few drops of the liquid sample are placed on the prism of the Abbe refractometer.[8]
- Measurement: Light is passed through the sample, and the instrument is adjusted until the light and dark fields meet at a sharp line in the eyepiece. The refractive index is then read from the scale.[8]

- Temperature Correction: The refractive index is temperature-dependent, so the temperature of the measurement is recorded. If necessary, a correction is applied to report the refractive index at a standard temperature (usually 20°C).[8]

Mandatory Visualization

The creation of diagrams for signaling pathways, experimental workflows, or logical relationships using Graphviz (DOT language) is not applicable to the presentation of physical properties for a small molecule like **2-Ethyl-6-methylaniline-d13**. Such visualizations are better suited for illustrating complex biological processes, intricate experimental setups, or decision-making frameworks, none of which are relevant to the straightforward physical data and standard experimental protocols detailed in this guide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. youtube.com [youtube.com]
- 2. scribd.com [scribd.com]
- 3. youtube.com [youtube.com]
- 4. SSERC | Melting point determination [sserc.org.uk]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. chymist.com [chymist.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of 2-Ethyl-6-methylaniline-d13]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b567785#2-ethyl-6-methylaniline-d13-physical-properties\]](https://www.benchchem.com/product/b567785#2-ethyl-6-methylaniline-d13-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com